
1-(3,5-dichlorophenyl)-2-(2-furyl)-5-methyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dichlorophenyl)-2-(2-furyl)-5-methyl-1H-pyrrole, commonly referred to as DCFP, is a heterocyclic compound with a unique molecular structure. It has been studied extensively in recent years due to its potential applications in various scientific fields, including medicine, chemistry, and biotechnology. DCFP has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. In addition, it has been found to have potential applications in the development of new drugs and therapies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The development and characterization of pyrrole derivatives, including those similar to 1-(3,5-dichlorophenyl)-2-(2-furyl)-5-methyl-1H-pyrrole, are significant for their potential in creating new medicinal molecules with improved biological activity. The synthesis of new compounds by introducing various substituents offers insights into their chemical properties and biological activities. These synthetic approaches involve reactions with methyl ester of furyl-2-carbonylpyruvic acid, leading to compounds with potential antibacterial and antifungal activities (Gein, Rubtsova, Bobyleva, & Yankin, 2020).
Electrochemical Behavior and Conductivity
The electrochemical behavior and conductivity of conducting polyfuran derivatives containing pyrrole, thiophene, and ethylenic spacers have been explored. These materials, synthesized through oxidative electropolymerization, show potential for improved redoxability and electroactivity, which could be beneficial for electronic applications (Shilabin & Entezami, 2000).
Luminescent Properties
Research into greenish metal-lustrous organic crystals formed from pyrrole derivatives has uncovered compounds with unique photoluminescent properties. These compounds exhibit distinct absorption bands and strong absorption below certain wavelengths, leading to their characteristic green color. The structural analysis provides insights into the molecular arrangement contributing to these properties (Ogura, Ooshima, Akazome, & Matsumoto, 2006).
Antimycobacterial Activity
Derivatives of 1,5-diphenylpyrrole have been synthesized and evaluated for their antimycobacterial activity, demonstrating significant potential against Mycobacterium tuberculosis. The variation in lipophilicity due to different substituents on the phenyl rings has been probed to understand its influence on activity, providing a basis for designing new therapeutic agents (Biava, Porretta, Poce, De Logu, Saddi, Meleddu, Manetti, De Rossi, & Botta, 2008).
Photostability and Electrical Conductivity
The study of tricyanovinylpyrroles synthesis, conformational structure, photosensitizing properties, and electrical conductivity reveals the selective formation of these compounds from alkyl- and phenyl-substituted pyrroles. Their photostability and electrical conductivity make them promising for various applications, including photovoltaic cells and organic electronics (Trofimov, Sobenina, Demenev, Mikhaleva, Ushakov, Tarasova, Smirnov, Petrushenko, Vokin, Murzina, & Myachina, 2001).
Eigenschaften
IUPAC Name |
1-(3,5-dichlorophenyl)-2-(furan-2-yl)-5-methylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c1-10-4-5-14(15-3-2-6-19-15)18(10)13-8-11(16)7-12(17)9-13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPAUXVAGLPAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC(=C2)Cl)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dichlorophenyl)-2-(2-furyl)-5-methyl-1H-pyrrole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2758542.png)
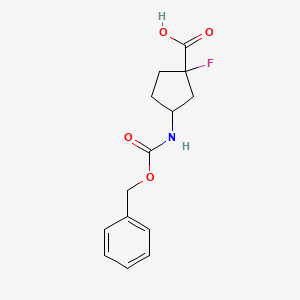
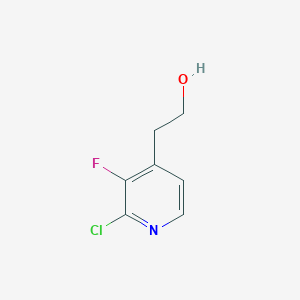
![3-isobutyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2758546.png)
![N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2758547.png)
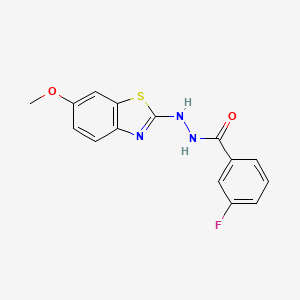
![6-benzyl-3-[(4-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2758550.png)
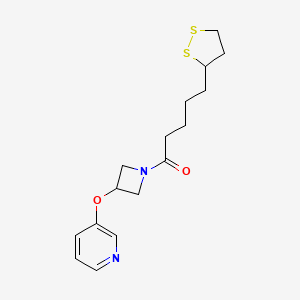
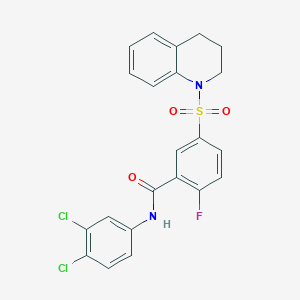

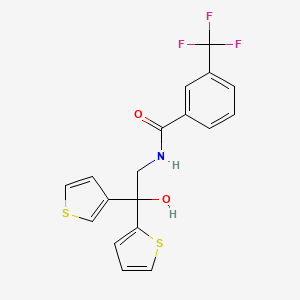
![6-Benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2758561.png)
![methyl 2-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2758562.png)